molecular formula C18H23NO6 B1424477 2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1311885-02-5

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1424477
CAS RN: 1311885-02-5
M. Wt: 349.4 g/mol
InChI Key: WZSWXRRYVLSEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research has focused on the synthesis of novel derivatives of pyrrolidine-carboxylic acid, revealing their significant antioxidant properties. For instance, a study by Tumosienė et al. (2019) detailed the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating potent antioxidant activities, some surpassing that of known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antimicrobial Activity

The antimicrobial potential of newly synthesized compounds has also been explored, highlighting their efficacy against various bacterial and fungal strains. Patel et al. (2011) synthesized pyridine derivatives, including 2-amino substituted benzothiazoles, and reported modest activity against selected bacterial and fungal species (Patel et al., 2011).

Catalytic Activity

Sulfonated Schiff base copper(II) complexes derived from similar structural frameworks have been studied for their selective catalytic efficiency in alcohol oxidation, as reported by Hazra et al. (2015). These complexes demonstrated notable catalytic activity and selectivity in the oxidation of primary and secondary alcohols under specific conditions (Hazra et al., 2015).

Photophysical Properties

The study of lanthanide-based coordination polymers assembled from derivatives of carboxylic acids has revealed their intriguing photophysical properties. Sivakumar et al. (2011) investigated the syntheses, crystal structures, and photophysical properties of such compounds, finding that they exhibit efficient light harvesting capabilities and luminescence efficiencies (Sivakumar et al., 2011).

Metal-Organic Frameworks

Research by Gu et al. (2018) on the synthesis of metal-organic frameworks using ether-bridged tricarboxylate spacers has demonstrated the structural diversity and potential application of these frameworks in photocatalytic degradation of organic pollutants (Gu et al., 2018).

properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-23-8-3-7-19-15(20)11-13(18(21)22)16(19)12-5-2-6-14-17(12)25-10-4-9-24-14/h2,5-6,13,16H,3-4,7-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSWXRRYVLSEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(CC1=O)C(=O)O)C2=C3C(=CC=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
2-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.